molecular formula C11H17N5O2S B5917021 N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No. B5917021
M. Wt: 283.35 g/mol
InChI Key: IOOAVTHDHQIJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, also known as DMTS, is a small molecule compound that has been extensively studied for its potential use in scientific research. DMTS is a sulfonamide derivative that has been shown to have a range of biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is involved in the regulation of neuronal excitability. N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has been shown to increase the activity of the GABA-A receptor, leading to a decrease in neuronal excitability and a reduction in seizures. Additionally, N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to a decrease in neuronal excitability. Additionally, N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has also been shown to have antitumor effects, making it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential treatment for neurological disorders. Additionally, N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has been shown to have low toxicity, making it safe for use in animal models. However, one limitation of using N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide. One potential direction is the development of N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide as a treatment for epilepsy. Additionally, N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide could be further studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Finally, N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide could be studied further for its potential use as a treatment for cancer.

Synthesis Methods

The synthesis of N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can be achieved through a multi-step process that involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride to form 5-chloromethyl-1H-1,2,4-triazole-3-carboxylic acid. This intermediate is then reacted with diethylamine and sodium hydride to form N,N-diethyl-5-chloromethyl-1H-1,2,4-triazole-3-carboxamide. The final step involves the reaction of this intermediate with 2,4-dimethylsulfonyl chloride to form N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide.

Scientific Research Applications

N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have anticonvulsant effects in animal models, making it a potential treatment for epilepsy. Additionally, N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has also been shown to have antitumor effects, making it a potential treatment for cancer.

properties

IUPAC Name

N,N-diethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c1-5-15(6-2)19(17,18)11-13-10-12-8(3)7-9(4)16(10)14-11/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOAVTHDHQIJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=NN2C(=CC(=NC2=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

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